molecular formula C7H7Br2NO B12100090 3-Bromo-6-(bromomethyl)-2-methoxypyridine

3-Bromo-6-(bromomethyl)-2-methoxypyridine

Cat. No.: B12100090
M. Wt: 280.94 g/mol
InChI Key: KPAWFVRQFVBLMQ-UHFFFAOYSA-N
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Description

3-Bromo-6-(bromomethyl)-2-methoxypyridine is an organic compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine substituents, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(bromomethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine derivatives. One common method includes the bromination of 2-methoxypyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(bromomethyl)-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-6-(bromomethyl)-2-methoxypyridine involves its interaction with various molecular targets and pathways. The bromine substituents enhance its reactivity, allowing it to participate in diverse chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(bromomethyl)-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

3-bromo-6-(bromomethyl)-2-methoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,4H2,1H3

InChI Key

KPAWFVRQFVBLMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)CBr)Br

Origin of Product

United States

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